TAK‑632 vs. Vemurafenib: RAF Isoform Biochemical Potency (Cross‑Study Comparison)
In cell‑free enzymatic assays, TAK‑632 inhibits CRAF with an IC50 of 1.4 nM, BRAF(V600E) with 2.4 nM, and BRAF(WT) with 8.3 nM [1]. By comparison, vemurafenib (PLX4032) exhibits IC50 values of 31 nM against BRAF(V600E), 48 nM against CRAF, and 100 nM against BRAF(WT) under analogous biochemical conditions [2]. TAK‑632 is therefore approximately 13‑fold more potent against BRAF(V600E), 34‑fold more potent against CRAF, and 12‑fold more potent against BRAF(WT) than vemurafenib. This potency advantage is achieved while maintaining a favourable selectivity profile across a broad kinase panel [1].
| Evidence Dimension | Biochemical IC50 (nM) against RAF isoforms |
|---|---|
| Target Compound Data | CRAF: 1.4 nM; BRAF(V600E): 2.4 nM; BRAF(WT): 8.3 nM |
| Comparator Or Baseline | Vemurafenib: CRAF 48 nM; BRAF(V600E) 31 nM; BRAF(WT) 100 nM |
| Quantified Difference | TAK‑632 is 34× more potent (CRAF), 13× more potent (BRAF V600E), 12× more potent (BRAF WT) |
| Conditions | Cell‑free kinase inhibition assays; recombinant RAF proteins; ATP concentrations at Km for each kinase |
Why This Matters
Higher biochemical potency across all three RAF isoforms enables effective target engagement at lower drug concentrations, reducing the risk of off‑target kinase inhibition and potentially improving the therapeutic window in preclinical melanoma models.
- [1] Okaniwa M, Hirose M, Arita T, et al. Discovery of a selective kinase inhibitor (TAK‑632) targeting pan‑RAF inhibition. J Med Chem. 2013;56(16):6478‑6494. View Source
- [2] Bollag G, Tsai J, Zhang J, et al. Vemurafenib: the first drug approved for BRAF-mutant cancer. Nat Rev Drug Discov. 2012;11(11):873‑886. View Source
